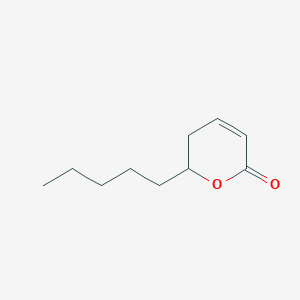

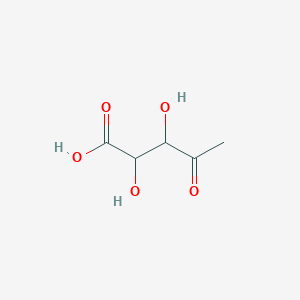

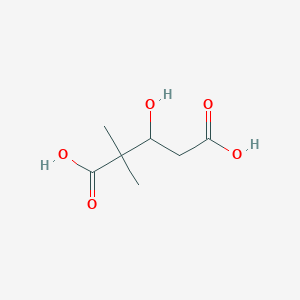

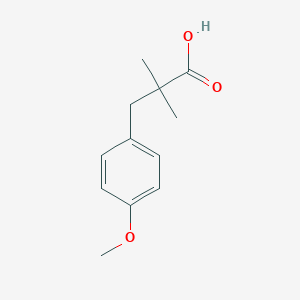

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Vue d'ensemble

Description

Cytidine-5’-Monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine-5’-Monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Applications De Recherche Scientifique

Mécanisme D'action

Cytidine-5’-Monophosphate exerts its effects through various molecular pathways. It is phosphorylated by uridine-cytidine kinase to form cytidine diphosphate and cytidine triphosphate. These phosphorylated forms are involved in the synthesis of RNA and DNA. Cytidine-5’-Monophosphate also participates in cellular signaling pathways, influencing processes such as protein synthesis and cell growth .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxy group and the dimethylpropanoic acid moiety present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It may be involved in pathways related to phenolic compounds .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on its structure, it may be localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The chemical synthesis of Cytidine-5’-Monophosphate involves the reaction between cytidine and a phosphating agent such as phosphorus oxychloride. This reaction is typically carried out at temperatures ranging from -15°C to -5°C under normal pressure. After the reaction reaches a conversion rate of over 85%, ice water is added to terminate the reaction. The mixture is then hydrolyzed at 0-5°C, followed by extraction with an alkyl halide. The organic phase is separated, distilled to recover the extracting agent and organic solvent, and the water phase is neutralized to pH 3-4. Cooling the solution results in the crystallization of Cytidine-5’-Monophosphate, which is then refined and dried .

Industrial Production Methods

Industrial production of Cytidine-5’-Monophosphate often employs biotechnological methods. For example, engineered strains of Escherichia coli have been developed to produce Cytidine-5’-Monophosphate efficiently. These strains are modified to enhance cytidine biosynthesis and to prevent the degradation of Cytidine-5’-Monophosphate. The yield of Cytidine-5’-Monophosphate can be significantly increased by optimizing the expression of key enzymes and blocking competing pathways .

Analyse Des Réactions Chimiques

Types of Reactions

Cytidine-5’-Monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations. It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for DNA and RNA biosynthesis .

Common Reagents and Conditions

Phosphorylation: This reaction typically involves the use of adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.

Major Products Formed

Cytidine Diphosphate (CDP): Formed by the phosphorylation of Cytidine-5’-Monophosphate.

Cytidine Triphosphate (CTP): Further phosphorylation of CDP leads to the formation of CTP, which is crucial for nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Deoxycytidine Monophosphate: Similar to Cytidine-5’-Monophosphate but lacks an oxygen atom on the ribose sugar.

Uridine Monophosphate: Another nucleotide that serves as a monomer in RNA.

Uniqueness

Cytidine-5’-Monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Its ability to be phosphorylated to form cytidine diphosphate and cytidine triphosphate makes it essential for nucleic acid biosynthesis and cellular functions .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAEBWSGUNHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)